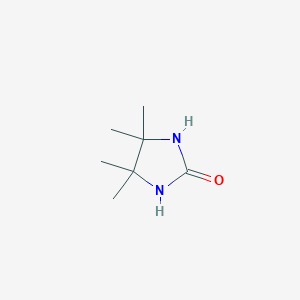

4,4,5,5-Tetramethylimidazolidin-2-one

Description

4,4,5,5-Tetramethylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and four methyl groups at the 4,4,5,5 positions. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Properties

CAS No. |

3964-19-0 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4,4,5,5-tetramethylimidazolidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-6(2)7(3,4)9-5(10)8-6/h1-4H3,(H2,8,9,10) |

InChI Key |

MHSQXIOUKMEMHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(=O)N1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2,2,5,5-Tetramethylimidazolidin-4-one

- Structure and Synthesis :

This positional isomer of the target compound features methyl groups at the 2,2,5,5 positions. It is synthesized via a dimerization reaction of acetone using sodium cyanide and ammonium chloride, yielding a scalable route for imidazolidin-4-ones . - Key Differences: Substituent Position: The methyl groups at positions 2 and 5 (vs. 4 and 5 in the target compound) alter steric hindrance and reactivity.

- Applications : Primarily used as a precursor for more complex heterocycles, whereas 4,4,5,5-tetramethylimidazolidin-2-one derivatives are often employed in boronate-mediated cross-coupling reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

- Structure and Synthesis :

This compound combines a benzimidazolone core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. It is synthesized via Suzuki-Miyaura coupling precursors, as evidenced by its use in pharmaceutical intermediates . - Applications : Widely utilized in medicinal chemistry for constructing CRHR2 antagonists (e.g., in Raqualia Pharma’s patents) .

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)imidazolidine-1,3-diol

- Structure and Synthesis :

This derivative features a thiophene substituent and diol groups, synthesized via nucleophilic substitution or cyclization reactions . - Key Differences :

- Substituent Effects : The thiophene group introduces π-conjugation and sulfur-based reactivity, while the diol groups enhance solubility in polar solvents.

- Redox Properties : The diol-thiophene system may exhibit redox activity, unlike the parent imidazolidin-2-one.

- Applications: Potential use in materials science due to its conjugated system and metal-coordination capabilities .

Comparative Data Table

Research Findings and Trends

- Steric Effects : The 4,4,5,5-tetramethyl substitution in imidazolidin-2-one creates significant steric hindrance, limiting its reactivity in nucleophilic substitutions but enhancing stability in catalytic systems .

- Boronated Derivatives: Compounds like 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzimidazol-2-one are critical in Suzuki couplings, underscoring the versatility of tetramethylimidazolidinone frameworks in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.